(1R)-1-Cyclopropylprop-2-yn-1-ol chemical properties
(1R)-1-Cyclopropylprop-2-yn-1-ol chemical properties
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Chemical Properties of (1R)-1-Cyclopropylprop-2-yn-1-ol
Disclaimer
Introduction
(1R)-1-Cyclopropylprop-2-yn-1-ol is a chiral secondary alcohol featuring a cyclopropyl ring and a terminal alkyne. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The rigid cyclopropyl group can impart favorable metabolic stability and conformational constraint, while the propargyl alcohol moiety is a versatile handle for further chemical transformations, such as click chemistry, coupling reactions, and oxidation/reduction.
This guide summarizes the known information for the racemic mixture and provides a comparative analysis of its closest structural analogs to infer its chemical properties. A proposed enantioselective synthetic route is also detailed.
Structural Information
| Identifier | Value |
| IUPAC Name | (1R)-1-Cyclopropylprop-2-yn-1-ol |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| CAS Number | 1656-85-5 (for racemic mixture)[1][2][3][4] |
| SMILES | C#C--INVALID-LINK--C1CC1 |
Comparative Physicochemical Properties
To predict the properties of (1R)-1-Cyclopropylprop-2-yn-1-ol, we have compiled data for three closely related compounds: its alkene analog (1-Cyclopropylprop-2-en-1-ol), its isomeric primary alcohol (3-Cyclopropylprop-2-yn-1-ol), and the parent alkyne alcohol (Prop-2-yn-1-ol).
| Property | 1-Cyclopropylprop-2-en-1-ol | 3-Cyclopropylprop-2-yn-1-ol [5][6] | Prop-2-yn-1-ol [7][8][9] |
| Molecular Formula | C₆H₁₀O[10] | C₆H₈O[5] | C₃H₄O[8] |
| Molecular Weight | 98.14 g/mol [10] | 96.13 g/mol [6] | 56.06 g/mol [8][9] |
| Boiling Point | Not available | 78-79 °C @ 10 Torr[5] | 114-115 °C[7][9] |
| Density | Not available | 1.06 ± 0.1 g/cm³ (Predicted)[5] | 0.95-0.963 g/cm³[7][9] |
| pKa | Not available | 12.91 ± 0.10 (Predicted)[5] | 13.6[8] |
| LogP | Not available | 0.39210 (Predicted)[5] | -0.24 |
| Flash Point | Not available | Not available | 33 °C[9] |
| Refractive Index | Not available | Not available | 1.432 |
Proposed Enantioselective Synthesis
The synthesis of chiral propargylic alcohols is a well-established field in organic chemistry.[11][12][13][14] A highly effective method involves the asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex.[12][13][14] Below is a proposed experimental protocol for the synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
Experimental Protocol: Asymmetric Alkynylation
This protocol is a hypothetical procedure based on established methodologies for the enantioselective synthesis of propargylic alcohols.[12][13]
Reaction Scheme:
Materials:
-
Cyclopropanecarboxaldehyde
-
Ethynyltrimethylsilane
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1R,2S)-N-Pyrrolidinylnorephedrine (as a chiral ligand)
-
Toluene (anhydrous)
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2S)-N-Pyrrolidinylnorephedrine (0.1 eq) and anhydrous toluene. Stir the solution at room temperature for 10 minutes. Add Zn(OTf)₂ (0.1 eq) and continue stirring for 1 hour to form the chiral catalyst complex.
-
Alkynylation: To the catalyst solution, add cyclopropanecarboxaldehyde (1.0 eq) followed by ethynyltrimethylsilane (1.2 eq). Finally, add DIPEA (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.
-
Workup and Purification (Silylated Product): Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol.
-
Deprotection: Dissolve the purified silylated alcohol in THF. Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C. Stir the reaction for 1-2 hours, monitoring by TLC.
-
Final Workup and Purification: Quench the reaction with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (1R)-1-Cyclopropylprop-2-yn-1-ol.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Workflow for the proposed asymmetric synthesis.
Reactivity and Potential Applications
Due to the lack of specific studies on (1R)-1-Cyclopropylprop-2-yn-1-ol, no signaling pathways or biological activities can be described. However, based on its structure, the following reactivity can be predicted:
-
Alkyne Moiety: The terminal alkyne is expected to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other metal-catalyzed reactions. It can also be deprotonated to form an acetylide, which can act as a nucleophile.
-
Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, undergo esterification or etherification, and participate in substitution reactions.
-
Combined Reactivity: The propargylic nature of the alcohol allows for reactions such as the Meyer-Schuster rearrangement upon oxidation.
These potential reactions make (1R)-1-Cyclopropylprop-2-yn-1-ol a promising candidate for the synthesis of complex molecules in drug discovery and materials science.
Safety Information
No specific safety data for (1R)-1-Cyclopropylprop-2-yn-1-ol is available. However, based on its analogs, it should be handled with care.
-
1-Cyclopropylprop-2-en-1-ol: May be a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[10]
-
3-Cyclopropylprop-2-yn-1-ol: May be a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[6]
-
Prop-2-yn-1-ol: Toxic by inhalation, in contact with skin, and if swallowed.[7] It is a flammable liquid.[8]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.
Conclusion
While (1R)-1-Cyclopropylprop-2-yn-1-ol remains a largely uncharacterized compound, its structural features suggest it is a valuable target for synthesis. This guide provides a predictive overview of its properties based on closely related molecules and outlines a feasible enantioselective synthetic strategy. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising chiral building block.
References
- 1. 1-cyclopropylprop-2-yn-1-ol | 1656-85-5 [m.chemicalbook.com]
- 2. 1656-85-5(1-Cyclopropylprop-2-yn-1-ol) | Kuujia.com [it.kuujia.com]
- 3. EnamineStore [enaminestore.com:443]
- 4. 1-cyclopropylprop-2-yn-1-ol | 1656-85-5 [sigmaaldrich.com]
- 5. 3-Cyclopropylprop-2-yn-1-ol|lookchem [lookchem.com]
- 6. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. PROP-2-YN-1-OL - Ataman Kimya [atamanchemicals.com]
- 9. 2-Propyn-1-ol for synthesis 107-19-7 [sigmaaldrich.com]
- 10. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
